molecular formula C10H10N2O2S B6244503 4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol CAS No. 1534132-49-4

4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol

Cat. No.: B6244503
CAS No.: 1534132-49-4
M. Wt: 222.3
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Description

4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is a compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzene ring with two hydroxyl groups and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of 2-aminothiazole with a benzene derivative containing hydroxyl groups under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts would be made to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.

Scientific Research Applications

4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The hydroxyl groups on the benzene ring may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The aminomethyl group can form ionic interactions with negatively charged sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is unique due to the combination of the thiazole ring and the benzene ring with hydrox

Properties

CAS No.

1534132-49-4

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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